molecular formula C8H8N2O B067521 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 161563-35-5

1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B067521
CAS No.: 161563-35-5
M. Wt: 148.16 g/mol
InChI Key: SAEFRGVZOLPPSQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Moreover, activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME properties.

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Preparation Methods

The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes a series of reactions including alkylation, cyclization, and oxidation to yield the desired compound . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atoms in the ring system. Common reagents include halogens and alkylating agents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could produce a fully saturated ring system .

Scientific Research Applications

1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can be compared with other similar heterocyclic compounds such as:

    1H-pyrrolo[2,3-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.

    1H-pyrrolo[3,2-c]pyridine: Another isomer with a different arrangement of the pyrrole and pyridine rings.

    2-Methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure with a methyl group at a different position.

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .

Biological Activity

Overview

1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound characterized by a fused pyrrole and pyridine ring system, has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structure allows for diverse biological activities, making it a candidate for drug development targeting various diseases.

  • Molecular Formula : C₈H₈N₂O
  • Molecular Weight : 148.16 g/mol
  • CAS Number : 161563-35-5

The compound's structure facilitates interactions with biological targets, particularly in cancer therapy.

This compound primarily targets the Fibroblast Growth Factor Receptor (FGFR) . Upon binding to FGFR, the receptor undergoes dimerization and autophosphorylation, activating downstream signaling pathways associated with cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where aberrant FGFR signaling is implicated in tumor growth and metastasis .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Effect
4T1 (Breast)0.058Induces apoptosis
MDA-MB-2310.0046Inhibits cell proliferation
HeLa0.021Reduces cell viability

The compound has shown promise in inhibiting the proliferation of breast cancer cells and inducing apoptosis through its action on FGFR signaling pathways .

Antiproliferative Activity

In a study evaluating various derivatives of pyridine compounds, it was found that modifications to the molecular structure could enhance antiproliferative activity. For instance, the introduction of hydroxyl (-OH) groups significantly lowered the IC₅₀ values across multiple cancer cell lines, indicating increased efficacy .

Study on Antiproliferative Effects

A recent study analyzed the effects of this compound on several cancer cell lines. The results demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. Specifically:

  • The compound was tested against HeLa , PC3 , and SW1116 cells.
  • The observed IC₅₀ values were consistently lower than those of many established chemotherapeutic agents, suggesting a potential role as a lead compound in drug development .

Mechanistic Insights

Further investigations revealed that the compound's interaction with FGFR not only inhibited cell growth but also triggered apoptotic pathways involving caspase activation. This dual mechanism underscores its potential as a therapeutic agent in oncology .

Future Directions in Research

Current research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce toxicity. Strategies include:

  • Structural modifications to improve solubility and metabolic stability.
  • Combination therapies utilizing this compound alongside existing chemotherapeutics to enhance overall efficacy.

Properties

IUPAC Name

1-methyl-3H-pyrrolo[2,3-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-5-9-3-2-6(7)4-8(10)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEFRGVZOLPPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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